molecular formula C8H6Br2N4O2 B1438474 (8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol CAS No. 1212466-82-4

(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol

Cat. No.: B1438474
CAS No.: 1212466-82-4
M. Wt: 349.97 g/mol
InChI Key: VZXLBHDPBVASAF-GVHYBUMESA-N
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Description

4-Bromo-1H-pyrazole-5-carboxaldehyde dimer is a chemical compound with the empirical formula C8H6Br2N4O2 and a molecular weight of 349.97 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.

Scientific Research Applications

4-Bromo-1H-pyrazole-5-carboxaldehyde dimer has a wide range of applications in scientific research:

Safety and Hazards

The compound is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . It is the buyer’s responsibility to confirm product identity and/or purity . The compound has been associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxaldehyde with suitable reagents under controlled conditions. One common method includes the use of hydrazine derivatives and acetylenic ketones, catalyzed by copper chloride (CuCl), to form the desired pyrazole compound . The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes precise control of temperature, pressure, and reagent concentrations to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrazole-5-carboxaldehyde dimer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and pyrazole ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

4-Bromo-1H-pyrazole-5-carboxaldehyde dimer can be compared with other similar compounds, such as:

The uniqueness of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer lies in its specific substitution pattern and the presence of both bromine atoms and an aldehyde group, making it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N4O2/c9-3-1-11-13-5(3)7(15)14-6(8(13)16)4(10)2-12-14/h1-2,7-8,15-16H/t7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXLBHDPBVASAF-GVHYBUMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(C3=C(C=NN3C(C2=C1Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN2C(C3=C(C=NN3[C@@H](C2=C1Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
Reactant of Route 2
(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
Reactant of Route 3
(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
Reactant of Route 4
(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
Reactant of Route 5
(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
Reactant of Route 6
(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol

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